Benzoquinonium - 9025-57-4

Benzoquinonium

Catalog Number: EVT-3553361
CAS Number: 9025-57-4
Molecular Formula: C34H50N4O2+2
Molecular Weight: 546.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Endo-1,4-beta-Xylanase is an aromatic amine.
Future Directions
  • Characterizing Novel Binding Sites: The discovery of a novel agonist binding site on nAChRs that interacts with benzoquinonium opens up exciting avenues for future research. [, , ] Investigating this site could lead to the development of new drugs with greater selectivity for specific nAChR subtypes. [, , ]
  • Developing Targeted Therapies: A deeper understanding of the interaction between benzoquinonium and nAChRs could facilitate the development of more targeted therapies for conditions involving dysfunctional cholinergic signaling, such as myasthenia gravis, Alzheimer's disease, and Parkinson's disease. [, , ]
  • Exploring Structure-Activity Relationships: Further investigations into the structure-activity relationships of benzoquinonium analogs could identify compounds with improved pharmacological profiles, potentially leading to the development of novel muscle relaxants or research tools with enhanced specificity and efficacy. [, ]
Synthesis Analysis

Methods

Benzoquinonium can be synthesized using several methods, notably:

  1. Electrochemical Synthesis: This method involves the oxidation of 1,4-dihydroxybenzenes to yield 1,4-benzoquinones with high efficiency (up to 98% yield) .
  2. Chemical Synthesis: Traditional synthetic routes include the reaction of phenolic compounds with oxidizing agents or through cycloaddition reactions involving substituted benzenes .
  3. Fries Rearrangement: A specific method involves treating substituted phenols with acyl chlorides in the presence of Lewis acids to form various derivatives of benzoquinone .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC) are often employed for monitoring the progress of reactions.

Molecular Structure Analysis

Structure

Benzoquinonium features a fused ring structure typical of quinones, exhibiting resonance stabilization due to its conjugated double bonds. The molecular formula can vary based on substituents but generally aligns with that of 1,4-benzoquinone.

Data

  • Molecular Weight: Approximately 108 g/mol for unsubstituted derivatives.
  • Molecular Geometry: Planar structure allowing for effective π-π stacking interactions.
Chemical Reactions Analysis

Reactions

Benzoquinonium participates in various chemical reactions:

  1. Electrophilic Aromatic Substitution: The electron-deficient nature of benzoquinonium makes it susceptible to nucleophilic attack.
  2. Redox Reactions: It can act as both an oxidizing and reducing agent depending on the reaction conditions .

Technical Details

Reactions involving benzoquinonium often require specific conditions to favor desired pathways, such as controlling solvent polarity or temperature to influence reaction kinetics.

Mechanism of Action

Process

Benzoquinonium exerts its biological effects primarily through redox cycling, which leads to the generation of reactive oxygen species (ROS). This mechanism is significant in its antimicrobial and anticancer activities.

Data

Studies indicate that benzoquinonium derivatives can inhibit cellular respiration by disrupting mitochondrial function through ROS generation . This property is leveraged in drug design for targeting cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellow or orange crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and acetone but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and air; should be stored under inert conditions.
  • Reactivity: Highly reactive due to the presence of carbonyl groups, making it prone to undergo nucleophilic addition reactions.

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation.

Applications

Scientific Uses

Benzoquinonium has found applications across various fields:

  1. Medicinal Chemistry: Used as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
  2. Biochemistry: Functions as a redox mediator in biochemical assays and studies involving electron transfer processes.
  3. Material Science: Investigated for use in organic photovoltaic devices due to its electronic properties.
Historical Context and Discovery of Benzoquinonium

Emergence in Mid-20th Century Pharmacological Research

Benzoquinonium (chemically designated as 2,5-bis-(3-diethylaminopropylamino)benzoquinone-bis-benzylchloride and initially codenamed WIN 2747) emerged during a transformative period in neuropharmacology following World War II. The 1940s–1950s witnessed intense research into synthetic alternatives to natural curare alkaloids, driven by supply limitations and the clinical need for controllable neuromuscular blocking agents (NMBAs). This era saw institutions like the Walter Reed Army Institute and pharmaceutical research divisions systematically screen quaternary ammonium compounds for neuromuscular activity [5] [6]. Benzoquinonium represented a structural departure from existing agents, featuring a distinctive benzoquinone core flanked by bis-benzylchloride groups – a configuration designed to optimize receptor affinity and kinetic properties. Its synthesis aligned with contemporaneous efforts yielding compounds like decamethonium and succinylcholine, collectively marking the transition from plant-derived alkaloids to rationally designed synthetic NMBAs [5]. The compound entered clinical evaluation by 1951 under the trade name Mytolon™ (Winthrop-Stearns), with Arrowood’s preliminary report establishing its efficacy in surgical relaxation [2].

Table 1: Key Milestones in Early Benzoquinonium Research

YearEventSignificanceReference
1950Hoppe publishes first pharmacological studyCharacterizes curare-like paralysis in animal models [2]
1951Arrowood reports clinical use (Mytolon™)First human application as muscle relaxant [2]
1952Foldes details anesthesiology applicationsExpands clinical profile across surgical procedures [2]
1958Comprehensive mechanism study publishedElucidates dual pre-/post-junctional actions [2] [4]

Key Contributions from Early Neuropharmacology Studies

Early research revealed benzoquinonium’s complex mechanism of action, distinguishing it from classical depolarizing or competitive NMBAs. Using intracellular microelectrodes in cat tenuissimus muscles, scientists demonstrated it produced curare-like paralysis but exhibited unique resistance to reversal by acetylcholinesterase inhibitors (e.g., neostigmine, edrophonium). This contrasted sharply with d-tubocurarine blockade, which was readily antagonized by such agents [2] [4]. Crucially, studies identified species-specific actions:

  • In cats: Benzoquinonium (10⁻⁷ M) reduced end-plate potential (EPP) amplitude without altering miniature EPP (mEPP) characteristics, implying post-junctional receptor blockade. Simultaneously, it diminished quantal content of EPPs, suggesting pre-junctional inhibition of acetylcholine release [4].
  • In hens: The compound lacked significant pre-junctional effects, indicating mechanistic divergence across species [2].

Furthermore, benzoquinonium uniquely inhibited the facilitatory actions of anticholinesterases. Unlike conventional competitive blockers, it prevented neostigmine or edrophonium from potentiating twitch tension or reversing curare-induced paralysis. This suggested a binding site overlapping with, but distinct from, classical nicotinic receptors – potentially interfering with allosteric modulation by cholinesterase inhibitors [2] [4]. These findings challenged the prevailing binary classification of NMBAs and underscored the complexity of neuromuscular junction (NMJ) pharmacology.

Table 2: Neuropharmacological Properties of Benzoquinonium from Animal Studies

PropertyExperimental FindingSignificance
Primary Block TypeNon-depolarizing (curare-like)Distinct from depolarizers like decamethonium
Reversal by AChE inhibitorsResistant in cats; partial in hensDefied classical NMBA categorization
Pre-junctional ActionReduced EPP quantal content (cats)Inhibited ACh release at motor nerve terminals
Post-junctional ActionReduced EPP amplitude without mEPP changeCompetitive antagonism at post-synaptic receptors
Interaction with AnticholinesterasesBlocked twitch potentiation & anti-curare effectsRevealed novel steric hindrance at NMJ

Role in Advancing Neuromuscular Blockade Therapeutics

Benzoquinonium catalyzed three key developments in NMBA therapeutics:

  • Proof-of-Concept for Synthetic Innovation: As the first benzoquinone-derived NMBA, it demonstrated that non-steroidal, non-alkaloid structures could yield clinically viable relaxants. This expanded molecular design templates beyond imitated curare alkaloids or choline esters, directly inspiring chemists to explore novel heterocyclic cores [5].
  • Mechanistic Complexity Awareness: Its dual pre-/post-junctional activity highlighted that NMBA effects could extend beyond post-synaptic receptor blockade. This foreshadowed the recognition of pre-junctional modulation (e.g., by later agents like botulinum toxin) as a therapeutic target [4] [6].
  • Structural Precursor for Refined Agents: Though withdrawn due to anticholinergic side effects (excluded per instructions), benzoquinonium’s bis-quaternary motif informed the design of steroidal NMBAs (e.g., pancuronium) and benzylisoquinoliniums (e.g., atracurium). Its failure underscored the need for agents devoid of ganglion-blocking properties, accelerating the development of safer, target-specific molecules [5] [6].

Benzoquinonium thus served as a pivotal "molecular scaffold" in the evolution of NMBA design – a bridge between crude plant extracts and the receptor-selective, ultra-short-acting agents of the late 20th century. Its legacy persists in the structural principles governing modern NMBA development: quaternary ammonium groups for receptor targeting, rigid aromatic spacers for optimal orientation, and tunable esteric linkages for controlled metabolism [5].

Table 3: Benzoquinonium’s Structural Influence on Subsequent NMBAs

Structural Element in BenzoquinoniumTherapeutic LimitationEvolution in Later NMBAs
Benzoquinone coreRedox instability & metabolite riskReplaced by tetrahydroisoquinoline (atracurium)
Bis-benzyl groupsGanglionic blockadeModified to mono-quaternary (vecuronium)
Flexible diaminopropyl linkersVariable potency & kineticsOptimized via steroidal rigidity (rocuronium)

Properties

CAS Number

9025-57-4

Product Name

Benzoquinonium

IUPAC Name

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium

Molecular Formula

C34H50N4O2+2

Molecular Weight

546.8 g/mol

InChI

InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2

InChI Key

YERABYSOHUZTPQ-UHFFFAOYSA-P

SMILES

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.